2-oxo-1,2-dihydro-1,3'-bipyridine-3-carboxylic acid
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Overview
Description
[1(2H),3’-Bipyridine]-3-carboxylic acid, 2-oxo- is a heterocyclic compound that features a bipyridine structure with a carboxylic acid and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1(2H),3’-Bipyridine]-3-carboxylic acid, 2-oxo- typically involves the formation of the bipyridine core followed by functionalization to introduce the carboxylic acid and oxo groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines has been reported .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[1(2H),3’-Bipyridine]-3-carboxylic acid, 2-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo group to form hydroxyl derivatives.
Substitution: The bipyridine core allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1(2H),3’-Bipyridine]-3-carboxylic acid, 2-oxo- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a ligand in coordination chemistry to study metal-ligand interactions. It is also explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, derivatives of [1(2H),3’-Bipyridine]-3-carboxylic acid, 2-oxo- are investigated for their therapeutic potential. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals. Its versatility and reactivity make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of [1(2H),3’-Bipyridine]-3-carboxylic acid, 2-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Known for its biological activities and used in cancer research.
1H-Pyrazolo[3,4-b]pyridine: Explored for its biomedical applications and structural similarity to purine bases.
Pyrrolidin-2-ones: Used in organic synthesis and possessing diverse functional properties.
Uniqueness
[1(2H),3’-Bipyridine]-3-carboxylic acid, 2-oxo- stands out due to its unique combination of a bipyridine core with carboxylic acid and oxo functionalities. This combination provides distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-oxo-1-pyridin-3-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10-9(11(15)16)4-2-6-13(10)8-3-1-5-12-7-8/h1-7H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVROAYZMRHZRBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=CC=C(C2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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